molecular formula C10H12O2 B057655 (4-Ethylphenyl)acetic acid CAS No. 14387-10-1

(4-Ethylphenyl)acetic acid

Cat. No. B057655
CAS RN: 14387-10-1
M. Wt: 164.2 g/mol
InChI Key: QMBLXRHXCGJOGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (4-Ethylphenyl)acetic acid and related compounds involves multiple steps, including the Lossen rearrangement and the Grignard reaction, which are foundational in organic synthesis. For instance, the Lossen rearrangement has been utilized for the racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, demonstrating good yields under mild conditions (Thalluri et al., 2014). Additionally, (4-Trifluoromethylphenyl)acetic acid, a compound with a similar structure, was prepared from 4-trifluoromethylaniline through diazotization, the Grignard reaction, and the Wolff-Kishner-Huang reaction, indicating a versatile approach to synthesizing phenylacetic acid derivatives (Dong-meib, 2010).

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives, including (4-Ethylphenyl)acetic acid, is characterized by the presence of acetic acid side arms attached symmetrically or asymmetrically to a biphenyl system or other aromatic rings. X-ray diffraction techniques have been employed to determine the crystal structure of these compounds, revealing details about their molecular geometry, intermolecular interactions, and the arrangement of functional groups (Sienkiewicz-Gromiuk et al., 2014).

Scientific Research Applications

  • Suzuki Couplings in Green Chemistry : Ethyl (4-phenylphenyl)acetate is a precursor to felbinac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis. It has been used in a discovery-based, microscale experiment for undergraduate organic chemistry laboratories to explore green Suzuki coupling reactions. This experiment aims to identify the greenest and most cost-effective method for synthesizing this compound using water as the primary solvent (Costa et al., 2012).

  • Synthesis and Anti-inflammatory Evaluation : It has been used in the synthesis of 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid. These derivatives have shown anti-inflammatory activity, with ibuprofen used as the standard drug for comparison (Virmani & Hussain, 2014).

  • Pharmaceutical Research and Drug Development : The compound plays a role in the synthesis of various pharmaceutical agents. For example, in the synthesis of 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, a prejunctional dopamine receptor agonist with potential applications in neurology and psychiatry (Gallagher et al., 1985).

  • Use as a Chiral Auxiliary Compound : It has been explored for use as a chiral auxiliary compound in the field of organic synthesis. This research is particularly relevant to the development of chiral derivatizing agents for amines and alcohols (Majewska, 2019).

  • Catalytic Applications : The compound has been studied in the context of catalysis, such as in the acetic acid hydrogenation over supported platinum catalysts. This research is crucial for understanding the catalytic behavior and optimizing industrial chemical processes (Rachmady & Vannice, 2000).

  • Synthesis of Antimicrobial Agents : It has been used in the synthesis of antimicrobial agents, as demonstrated in the development of new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole derivatives, which showed antimicrobial activity against various microorganisms (Demirbas et al., 2004).

Safety And Hazards

(4-Ethylphenyl)acetic acid should be handled with care to avoid contact with skin and eyes . It is recommended to avoid breathing in dust and to ensure adequate ventilation when handling the compound . In case of ingestion, immediate medical assistance should be sought .

Future Directions

(4-Ethylphenyl)acetic acid is available for purchase from various chemical suppliers for research purposes . Its potential applications and future directions would depend on the results of ongoing and future research studies.

properties

IUPAC Name

2-(4-ethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBLXRHXCGJOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162564
Record name Benzeneacetic acid, 4-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylphenyl)acetic acid

CAS RN

14387-10-1
Record name 4-Ethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14387-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-ethyl-
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Record name Benzeneacetic acid, 4-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Ethylphenyl)acetic acid
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Synthesis routes and methods

Procedure details

A 300 ml 3-neck flask equipped with a mechanical stirrer, condenser, dropping funnel, and Dean-Stark trap was charged with 66.9 grams (0.45 mol) 4-ethylacetophenone, 62.1 grams (0.71 mol) morpholine, and 22.8 grams (0.71 mol) sulfur. The contents were heated to 135°-140° C. under nitrogen, in some cases with removal of water. After 3 hours, the mixture was cooled to about 40° C. and about 120 grams of a 20% aqueous sodium hydroxide solution was added with stirring. This mixture was then heated to reflux and stirred for about 9 hours. After the reaction mixture was cooled some of the morpholine and water were distilled off at 90-100 Torr. To the residue at 60° C. was added slowly with stirring 50 ml of concentrated hydrochloric acid brought to boiling and the hot reaction mass was stirred for about 1 hour. The solid, which is a mixture mainly of the formed acid and sulfur, was collected after cooling by filtration and subsequently extracted with a 15% aqueous solution of sodium bicarbonate. The filtrate then was heated to boiling, decolorized with carbon, filtered, and the procedure repeated with the filtrate. The solid was washed with hot water, and the combined filtrates were acidified with concentrated hydrochloric acid to precipitate the free 4-ethylbenzeneacetic acid which was collected by filtration. Comparison of experiments performed with and without water removal during the morpholine-sulfur stage is shown in Table 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Semonský, J Hartl, J Křepelka, M Beran… - Collection of …, 1975 - cccc.uochb.cas.cz
Number of citations: 9 cccc.uochb.cas.cz
S Zhao, Y Wang, X Zhang, L Qiao, S Wang… - RSC Medicinal …, 2023 - pubs.rsc.org
Interfering with the assembly of hepatitis B virus (HBV) capsid is a promising approach for treating chronic hepatitis B (CHB). In order to enhance the metabolic stability and reduce the …
Number of citations: 0 pubs.rsc.org

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